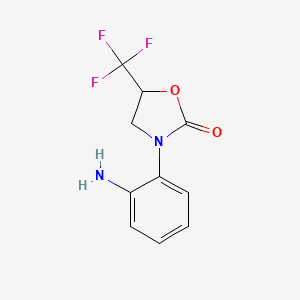

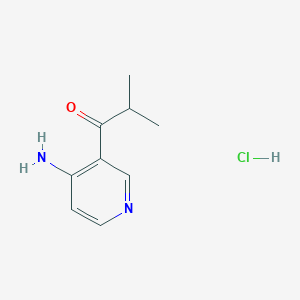

azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride is a carbamate derivative . It has been synthesized and characterized as a potential kinase inhibitor. It is also used in cancer research, as it selectively inhibits certain kinase enzymes that are deregulated in cancer cells.

Molecular Structure Analysis

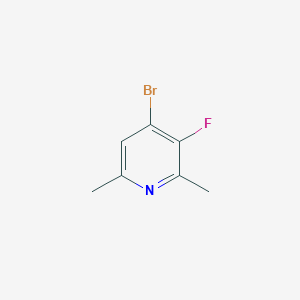

The molecular structure of azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride can be represented by the InChI code:1S/C10H11FN2O2.ClH/c11-7-2-1-3-8(4-7)13-10(14)15-9-5-12-6-9;/h1-4,9,12H,5-6H2,(H,13,14);1H . Physical And Chemical Properties Analysis

Azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride is a powder with a molecular weight of 246.67 . It has a CAS Number of 1803608-47-0 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

Studies have demonstrated the antibacterial and antifungal potential of compounds related to azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride. For instance, compounds with the azetidin-1-yl group have shown extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than existing antibacterial agents against clinical isolates like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003). Additionally, azetidin-2-one derivatives have been synthesized and evaluated for their antimicrobial activity, with some compounds exhibiting good to excellent antibacterial activity compared to reference drugs (Mistry et al., 2016).

Synthesis and Drug-like Profile

Research has focused on the synthesis and structure-activity relationship (SAR) studies of azetidin-3-yl N-(3-fluorophenyl)carbamate derivatives. For example, 4-cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate was identified as a potent, selective, and systemically active inhibitor of intracellular NAAA activity, showing profound anti-inflammatory effects in animal models. SAR studies have been expanded to elucidate the principal structural and stereochemical features needed for effective NAAA inhibition (Nuzzi et al., 2016).

Antimycobacterial and Antitubercular Activities

Compounds derived from azetidin-2-ones have also been synthesized and tested for their antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These studies suggest potential for designing antibacterial and antituberculosis active compounds prior to their synthesis based on molecular studies (Chandrashekaraiah et al., 2014).

Novel Bioactive Compounds

Innovative bioactive compounds of 2-azetidinone derived from pyrazin dicarboxylic acid have been synthesized, showing excellent antibacterial and antifungal activities. This highlights the versatility and potential of azetidinone derivatives in developing new antimicrobial agents (Ayyash & Habeeb, 2019).

Wirkmechanismus

Azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride has been characterized as a potential kinase inhibitor. It selectively inhibits certain kinase enzymes that are deregulated in cancer cells. The specific mechanism of action is not provided in the retrieved data.

Eigenschaften

IUPAC Name |

azetidin-3-yl N-(3-fluorophenyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2.ClH/c11-7-2-1-3-8(4-7)13-10(14)15-9-5-12-6-9;/h1-4,9,12H,5-6H2,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJDFXBPLQRJLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(=O)NC2=CC(=CC=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379369.png)

![1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride](/img/structure/B1379370.png)

![[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1379382.png)

![2-AMINO-3-[4-(carboxymethyl)phenyl]PROPANOIC ACID hydrochloride](/img/structure/B1379384.png)

![8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL](/img/structure/B1379390.png)